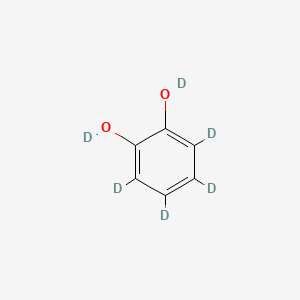

Catechol-d6

CAS No.: 202656-22-2

Cat. No.: VC3064279

Molecular Formula: C6H6O2

Molecular Weight: 116.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202656-22-2 |

|---|---|

| Molecular Formula | C6H6O2 |

| Molecular Weight | 116.15 g/mol |

| IUPAC Name | 1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene |

| Standard InChI | InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 |

| Standard InChI Key | YCIMNLLNPGFGHC-UDDMDDBKSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] |

| SMILES | C1=CC=C(C(=C1)O)O |

| Canonical SMILES | C1=CC=C(C(=C1)O)O |

Introduction

| Property | Value |

|---|---|

| CAS Number | 202656-22-2 |

| Molecular Formula | C6D6O2 (DOC₆D₄OD) |

| Molecular Weight | 116.15 g/mol |

| IUPAC Name | 1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene |

| InChI | InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 |

| SMILES | [2H]Oc1c([2H])c([2H])c([2H])c([2H])c1O[2H] |

Table 1: Chemical identity and properties of Catechol-d6

Synonyms

Catechol-d6 is known by various names in scientific literature:

-

1,2-Benzenediol-d6

-

Pyrocatechol-d6

-

1,2-Dihydroxybenzene-d6

-

2-Hydroxyphenol-d6

-

o-Dihydroxybenzene-d6

Chemical Structure and Properties

Physical Properties

The deuterium substitution affects several physical properties of the compound. While maintaining similar chemical reactivity to non-deuterated catechol, Catechol-d6 exhibits slight differences in:

-

Boiling point

-

Melting point

-

Bond energy

-

Reaction rates (kinetic isotope effects)

-

Mass spectrometric fragmentation patterns

Synthesis Methods

Laboratory-Scale Synthesis

Various methods exist for synthesizing Catechol-d6, primarily focusing on isotopic exchange or deuterium incorporation during chemical reactions:

-

Direct Deuteration: Replacing hydrogen atoms in catechol with deuterium through exchange reactions using deuterium oxide (D2O) under appropriate catalytic conditions.

-

Isotopic Exchange Reactions: Using deuterated reagents and catalysts to facilitate hydrogen-deuterium exchange at specific positions in the catechol molecule.

-

Synthetic Routes from Deuterated Precursors: Building the catechol structure using deuterated starting materials to ensure incorporation of deuterium atoms at desired positions.

Applications in Scientific Research

Catechol-d6 finds applications across multiple scientific disciplines due to its unique isotopic properties.

Mass Spectrometry

One of the primary applications of Catechol-d6 is as an internal standard in mass spectrometry:

-

Quantitative Analysis: The deuterated compound serves as an internal standard for quantification of catechol and related compounds in complex matrices .

-

Method Validation: It enables validation of analytical methods by providing a reference compound with nearly identical chemical properties but different mass .

-

Stable Isotope Dilution Analysis: Catechol-d6 enables precise quantification through isotope dilution techniques, particularly valuable for environmental and biological samples .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR studies, Catechol-d6 serves as:

-

A reference compound for spectral calibration

-

A tool for studying hydrogen bonding interactions

-

A probe for investigating reaction mechanisms

Biochemistry and Proteomics

In biochemical research, Catechol-d6 is employed for:

-

Protein Interaction Studies: The compound facilitates the investigation of protein-catechol interactions with enhanced detection sensitivity.

-

Proteomics Research: It aids in studying protein dynamics and interactions, leveraging its unique isotopic properties for precise tracking of molecular interactions.

-

Enzyme Kinetics: The deuterated compound allows for detailed studies of enzymatic reactions involving catechol substrates, particularly for understanding kinetic isotope effects.

Metabolic Studies

Catechol-d6 is utilized in metabolic investigations to:

-

Trace Biochemical Pathways: Its distinct mass allows researchers to follow metabolic transformations of catechol-containing compounds.

-

Study Catechol Metabolism: The compound enables detailed analysis of metabolic processes involving catecholic structures in biological systems.

-

Investigate Biotransformation: It provides insights into how catechols are processed and transformed in various organisms.

Environmental Analysis

In environmental science, Catechol-d6 serves as:

-

Analytical Standard: For monitoring catechol levels in environmental samples such as wastewater, soil, and industrial effluents .

-

Tracer Compound: For studying environmental fate and transport of catechol-containing pollutants .

Chemical Reactions and Mechanisms

Types of Reactions

Catechol-d6 undergoes various chemical reactions similar to non-deuterated catechol:

-

Oxidation: It can be oxidized to form quinones, with the deuterium substitution affecting the reaction kinetics.

-

Reduction: It can be reduced to form deuterated catechols through various reduction pathways.

-

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups when derivatized.

Common Reagents and Conditions

Typical reagents used in reactions with Catechol-d6 include:

-

Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidants.

-

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and similar reductants.

-

Nucleophiles: Thiols, amines, and other nucleophilic species under basic conditions.

Major Products

The major products from reactions involving Catechol-d6 include:

-

Oxidation Products: Deuterated quinones and related oxidized species.

-

Reduction Products: Deuterated catechols with various degrees of reduction.

-

Substitution Products: Deuterated thiol or amine derivatives of catechol.

Biological Activities and Interactions

Antioxidant Properties

Like non-deuterated catechol, Catechol-d6 exhibits antioxidant properties, though with potential differences in efficacy due to deuterium substitution:

-

Free Radical Scavenging: It can scavenge free radicals, protecting cells from oxidative stress .

-

Redox Activity: It participates in redox reactions, with the deuterium substitution potentially affecting electron transfer rates .

Enzyme Interactions

Catechol-d6 interacts with various enzymes:

-

Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability .

-

Substrate Activity: It can act as a substrate for enzymes that normally process catechol, with the deuterium substitution providing insights into reaction mechanisms .

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, protecting against oxidative stress |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Protein Interaction | Binds to cellular proteins affecting various biochemical pathways |

Table 2: Biological activities of Catechol-d6

Comparison with Similar Compounds

Catechol vs. Catechol-d6

The primary differences between Catechol and Catechol-d6 include:

-

Molecular Weight: Catechol-d6 has a higher molecular weight due to deuterium substitution .

-

Spectroscopic Properties: Distinct mass spectrometric fragmentation patterns and NMR spectral characteristics.

-

Reaction Kinetics: Potential differences in reaction rates due to the kinetic isotope effect.

-

Analytical Applications: Catechol-d6 serves as an internal standard for catechol quantification, whereas catechol itself is often the analyte of interest .

Other Related Compounds

Catechol-d6 can be compared with other related compounds:

-

4-tert-Butylcatechol: A substituted catechol with different reactivity and applications.

-

3,4-Dihydroxybenzaldehyde: Another catechol derivative with distinct chemical properties.

-

Catechol Dimethylether-d6: A deuterated derivative of catechol dimethylether with different chemical properties and applications.

Case Studies and Research Findings

Analytical Method Development

Research has demonstrated the effectiveness of Catechol-d6 as an internal standard in analytical methods:

-

Environmental Analysis: Studies have utilized Catechol-d6 for analyzing catechol in environmental samples, including wastewater and industrial effluents, with high precision and accuracy .

-

Mass Spectrometry Applications: Research has shown that Catechol-d6 provides improved quantification accuracy in mass spectrometric analyses of complex biological and environmental samples .

Biomimetic Catalysis

Studies investigating copper complexes with catechol derivatives, including deuterated variants like Catechol-d6, have revealed:

-

Potential applications in biomimetic catalysis

-

Ability to mimic catechol oxidase activity

Oxidative Stress Studies

Investigations into oxidative stress responses induced by catecholic compounds have highlighted Catechol-d6's role in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume